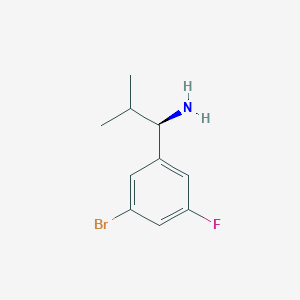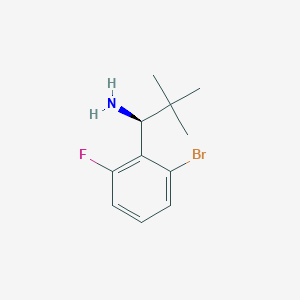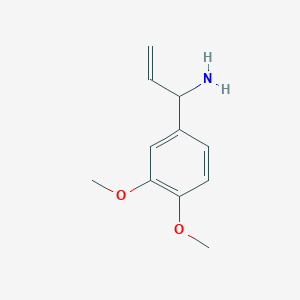
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a ketone group on the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the desired functional groups.
Oxidation: Indene is first oxidized to form 1-indanone, a key intermediate.
Carboxylation: The 1-indanone is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the indene ring.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group or the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones with additional functional groups.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products include various substituted indene derivatives.
Aplicaciones Científicas De Investigación
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative of the compound.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: A nitrile derivative with different functional groups.
Uniqueness
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the indene ring. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-oxo-2,3-dihydroindene-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8O3.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3H,4-5H2,(H,12,13);1H |
Clave InChI |
NDDYKIVBQZAGQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=CC=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)



![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)









